molecular formula C15H10Br2Cl2N2O3 B11556241 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B11556241
M. Wt: 497.0 g/mol
InChI Key: UHKJHLLESUEQPU-CGOBSMCZSA-N
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Description

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes bromine, chlorine, and hydroxyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-(2,4-dichlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines .

Scientific Research Applications

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H10Br2Cl2N2O3

Molecular Weight

497.0 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H10Br2Cl2N2O3/c16-10-3-8(4-11(17)15(10)23)6-20-21-14(22)7-24-13-2-1-9(18)5-12(13)19/h1-6,23H,7H2,(H,21,22)/b20-6+

InChI Key

UHKJHLLESUEQPU-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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